2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid is a complex organic compound that features a combination of pyridine, butadiene, and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Moiety: Starting with a dimethylaminopyridine precursor.
Butadiene Linkage: Coupling the pyridine derivative with a butadiene unit under specific conditions.
Thiazole Ring Formation: Cyclization to form the thiazole ring, often using sulfur-containing reagents.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butadiene and thiazole moieties.
Reduction: Reduction reactions could target the pyridine ring or the carboxylic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Potential use in studying biological pathways due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid Derivatives: Compounds with slight modifications to the structure.
Pyridine-Butadiene-Thiazole Compounds: Other compounds featuring similar core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H17N3O2S |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-[(1E,3E)-4-[5-(dimethylamino)pyridin-2-yl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)12-8-7-11(16-9-12)5-3-4-6-14-17-13(10-21-14)15(19)20/h3-9,13H,10H2,1-2H3,(H,19,20)/b5-3+,6-4+ |
InChI-Schlüssel |
WGXDAPPPMLTSSC-GGWOSOGESA-N |
Isomerische SMILES |
CN(C)C1=CN=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O |
Kanonische SMILES |
CN(C)C1=CN=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.